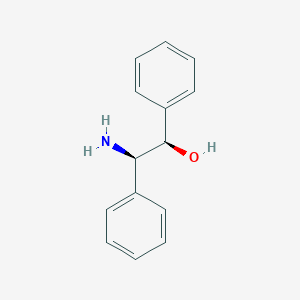

(1r,2r)-2-Amino-1,2-diphenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282869 | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88082-66-0 | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (1R,2R)-2-Amino-1,2-diphenylethanol

This in-depth technical guide provides a comprehensive overview of the synthetic protocols for obtaining (1R,2R)-2-amino-1,2-diphenylethanol, a crucial chiral building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for achieving high stereoselectivity.

Introduction: The Significance of this compound

Chiral vicinal amino alcohols are a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] The specific three-dimensional arrangement of the amino and hydroxyl groups is often paramount for their biological activity and efficacy in asymmetric transformations.[1] this compound, with its defined absolute stereochemistry, serves as a valuable synthon for the synthesis of complex molecules. Its applications range from being a key intermediate in the synthesis of pharmaceuticals to acting as a chiral auxiliary or ligand in asymmetric catalysis.[3][4][5]

The primary challenge in the synthesis of this compound lies in the precise control of two adjacent stereocenters to achieve the desired (1R,2R) configuration. This guide will explore a robust and widely employed strategy commencing from the readily available precursor, benzoin, and proceeding through a diastereoselective reduction of the corresponding α-amino ketone.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule reveals a key α-amino ketone intermediate. This intermediate can be accessed from benzoin, which itself is synthesized via the benzoin condensation of benzaldehyde. The stereochemistry of the final product is established during the diastereoselective reduction of the α-amino ketone.

Caption: Retrosynthetic analysis of this compound.

This strategic approach allows for the construction of the carbon skeleton followed by the stereocontrolled introduction of the amine and alcohol functionalities.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis of Benzoin (α-Hydroxyketone Precursor)

The benzoin condensation is a classic carbon-carbon bond-forming reaction that dimerizes two molecules of an aromatic aldehyde.[6] While traditionally catalyzed by cyanide, safer alternatives utilizing thiamine (Vitamin B1) have been developed.[6]

Protocol: Thiamine-Catalyzed Benzoin Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiamine hydrochloride (0.1 equivalents) in water.

-

Basification: Add a solution of sodium hydroxide (e.g., 2 M) dropwise until the solution becomes basic (pH ~8-9), facilitating the formation of the active thiazolium ylide catalyst.

-

Reagent Addition: Add benzaldehyde (1.0 equivalent) and ethanol to the reaction mixture. The ethanol serves as a co-solvent to ensure miscibility.

-

Reaction Execution: Heat the mixture to reflux (approximately 60-70 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture in an ice bath to induce crystallization of the benzoin product.

-

Purification: Collect the crude benzoin by vacuum filtration, wash with cold water and a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol.

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde | [6] |

| Catalyst | Thiamine Hydrochloride | [6] |

| Base | Sodium Hydroxide | [6] |

| Solvent | Water/Ethanol | [6] |

| Typical Yield | 70-90% | [6] |

Synthesis of the α-Amino Ketone Intermediate

The next crucial step involves the conversion of the α-hydroxy ketone (benzoin) to a protected α-amino ketone. This is typically achieved via an oxidation-amination sequence or through direct amination of an activated precursor. A common approach involves the formation of an α-keto oxime followed by reduction.

Protocol: From Benzoin to N-Boc-Protected α-Amino Ketone

-

Oxidation to Benzil: Benzoin is first oxidized to benzil (the corresponding α-diketone) using a suitable oxidizing agent such as copper(II) acetate in acetic acid or nitric acid.

-

Monoxime Formation: Benzil is then selectively converted to benzil monoxime by reaction with hydroxylamine hydrochloride in the presence of a base like pyridine.

-

Reduction to Amino Alcohol: The benzil monoxime is then reduced to the corresponding amino alcohol. A variety of reducing agents can be employed, and the stereochemical outcome is highly dependent on the chosen reagent and conditions. For the synthesis of the syn amino alcohol, a directing group on the nitrogen is often beneficial.

-

Protection of the Amine: To facilitate purification and prevent side reactions in the subsequent reduction step, the amino group is protected, for instance, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

A more direct approach involves the diastereoselective reductive amination of benzoin.

Diastereoselective Reduction to this compound

The final and most critical step is the diastereoselective reduction of the α-amino ketone to establish the desired (1R,2R) stereochemistry. The choice of reducing agent and the nature of the nitrogen protecting group are paramount for achieving high diastereoselectivity.[7][8][9]

Reduction of N-tert-butoxycarbonyl (Boc)-protected α-amino ketones with bulky hydride reagents such as lithium triethylborohydride (LiEt₃BH or "Super-Hydride®") or lithium tri-sec-butylborohydride (L-Selectride®) typically favors the formation of the syn-amino alcohol.[8][9]

Protocol: Diastereoselective Reduction of N-Boc-2-amino-1,2-diphenylethanone

-

Reaction Setup: In a flame-dried, argon-purged flask, dissolve the N-Boc-protected α-amino ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Reducing Agent Addition: Add a solution of L-Selectride® (1.0 M in THF, 1.2-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The bulky nature of the hydride reagent directs the hydride attack from the less sterically hindered face of the ketone.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for several hours. Monitor the progress by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane complexes. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the final this compound.

| Parameter | Value | Reference |

| Substrate | N-Boc-2-amino-1,2-diphenylethanone | [8][9] |

| Reducing Agent | L-Selectride® or LiEt₃BH | [8][9] |

| Solvent | Anhydrous THF | [8][9] |

| Temperature | -78 °C | [8][9] |

| Diastereoselectivity | High for syn product | [7][8] |

Alternative Synthetic Strategies

While the diastereoselective reduction of α-amino ketones is a robust method, other powerful techniques exist for the synthesis of chiral vicinal amino alcohols.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into enantiomerically enriched vicinal amino alcohols.[10][11][12][13] For the synthesis of this compound, trans-stilbene would be the starting material.

Caption: Sharpless Asymmetric Aminohydroxylation of trans-stilbene.

This method offers the advantage of directly setting both stereocenters in a single, highly enantioselective step. The regioselectivity and enantioselectivity are controlled by the choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) and the nitrogen source.[13]

Conclusion

The synthesis of enantiomerically pure this compound is a critical endeavor for various applications in the chemical and pharmaceutical industries. The diastereoselective reduction of an N-protected α-amino ketone derived from benzoin represents a reliable and scalable approach. The choice of a bulky reducing agent is key to achieving high syn selectivity. For alternative and highly efficient routes, the Sharpless Asymmetric Aminohydroxylation of trans-stilbene provides a direct and elegant solution. A thorough understanding of the underlying principles of stereocontrol is essential for the successful execution of these synthetic protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.kenyon.edu [chemistry.kenyon.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

An In-Depth Technical Guide to (1R,2R)-2-Amino-1,2-diphenylethanol: Properties and Applications

Introduction: Navigating Stereochemistry in Asymmetric Synthesis

In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries and ligands serve as the cornerstone for achieving high enantioselectivity. Among the vast arsenal of chiral building blocks, vicinal amino alcohols are of particular importance due to their bidentate nature and rigid conformational scaffolds. This guide focuses on the chemical properties and applications of a specific, yet less commonly documented stereoisomer: (1R,2R)-2-amino-1,2-diphenylethanol .

This compound belongs to the family of 2-amino-1,2-diphenylethanols, which exist as two diastereomeric pairs: erythro and threo. The (1R,2R) and (1S,2S) enantiomers constitute the threo pair, while the (1R,2S) and (1S,2R) enantiomers make up the more commonly utilized erythro pair. The distinct spatial orientation of the amino and hydroxyl groups in the threo configuration, as compared to its erythro counterpart, offers a unique stereochemical environment, influencing its role in directing the formation of new chiral centers.

The absolute configuration of threo-2-amino-1,2-diphenylethanol was definitively established and, in part, corrected by Lyle and Lacroix in 1976, assigning the dextrorotatory (+) enantiomer as (1R,2R).[1] This guide aims to provide a detailed overview of this specific stereoisomer for researchers, scientists, and drug development professionals seeking to leverage its unique properties.

Core Physicochemical and Spectroscopic Properties

Precise characterization is fundamental to the application of any chiral compound. The known properties of (1R,2R)-(+)-2-amino-1,2-diphenylethanol are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13286-63-0 | Manchester Organics |

| Molecular Formula | C₁₄H₁₅NO | PubChem |

| Molecular Weight | 213.28 g/mol | PubChem |

| Appearance | White to light-yellow powder | Strem |

| Stereochemistry | threo | [1] |

| Optical Rotation | Dextrorotatory (+) | [1] |

Note: Specific values for melting point and optical rotation for the (1R,2R) isomer are not widely reported in readily available literature, in contrast to its more common (1R,2S) diastereomer which typically melts at 142-144 °C.[2]

Spectroscopic Profile

While extensive spectral data for the (1R,2R) isomer is not broadly published, general features can be inferred from its structure and comparison with its diastereomers.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the two methine protons (CH-O and CH-N). The coupling constant between these two protons (³JHH) is a key diagnostic feature to distinguish between threo and erythro isomers. In threo isomers, this coupling constant is typically smaller than in erythro isomers due to the gauche relationship of the protons in the most stable conformation. The spectrum will also feature complex multiplets for the two phenyl groups and broad signals for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display signals for the two distinct methine carbons and four aromatic carbon signals (two substituted, two unsubstituted) for each of the non-equivalent phenyl rings.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic rings will appear just above 3000 cm⁻¹, and strong C=C stretching bands for the aromatic rings will be present in the 1450-1600 cm⁻¹ region. A characteristic C-O stretching band for the alcohol will also be prominent around 1050-1150 cm⁻¹.

Synthesis and Resolution

The preparation of enantiomerically pure this compound relies on the synthesis of the racemic threo diastereomer followed by chiral resolution.

Synthesis of Racemic threo-2-Amino-1,2-diphenylethanol

A common route to vicinal amino alcohols is the reduction of α-amino ketones or the corresponding oximes. For the threo diastereomer, specific reaction conditions are required to control the diastereoselectivity of the reduction.

Figure 1. General synthetic workflow for racemic threo-2-amino-1,2-diphenylethanol.

Protocol: Synthesis of Racemic threo-Amino Alcohol from Benzoin This is a generalized protocol based on common synthetic methods.

-

Oxime Formation: Benzoin is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol with a base (e.g., sodium acetate) to form benzoin oxime.

-

Diastereoselective Reduction: The benzoin oxime is then reduced. The choice of reducing agent and conditions is critical for achieving threo selectivity. For instance, catalytic hydrogenation over palladium on charcoal can yield the erythro isomer, while other methods like reduction with sodium amalgam have been reported to favor the threo product.[3] The reaction mixture is worked up to isolate the racemic threo-2-amino-1,2-diphenylethanol.

Optical Resolution

Once the racemic threo mixture is obtained, it must be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Figure 2. Workflow for the optical resolution of the racemic threo-amino alcohol.

Protocol: Optical Resolution using a Chiral Acid This is a generalized protocol.

-

Salt Formation: The racemic threo-amino alcohol is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, is added.

-

Fractional Crystallization: The solution is allowed to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially. The crystals are collected by filtration. This process may need to be repeated to achieve high diastereomeric purity.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically pure amino alcohol.

-

Extraction and Isolation: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the pure (1R,2R)-(+)-2-amino-1,2-diphenylethanol.

Applications in Asymmetric Synthesis

The primary utility of chiral amino alcohols like this compound is as a chiral auxiliary or as a precursor to chiral ligands and catalysts.[4] The threo configuration provides a different steric environment compared to the more common erythro diastereomers, which can lead to different levels or even opposite senses of stereoinduction in certain reactions.

Use as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. While specific applications of the (1R,2R)-threo isomer are less documented than its erythro counterpart, the general principle involves the formation of a chiral derivative, such as an oxazolidinone or an amide, which then biases the approach of a reagent to one face of the molecule.

Precursor to Chiral Ligands

This compound is a valuable precursor for the synthesis of more complex chiral ligands used in transition-metal catalysis. A prominent example is the synthesis of chiral oxazoline ligands.

Figure 3. Synthesis of a chiral oxazoline ligand from this compound.

The resulting oxazoline ligands can coordinate with metals like palladium, copper, or iridium to create highly effective catalysts for a variety of asymmetric transformations, including allylic alkylations, hydrosilylations, and cycloadditions. The rigid backbone and the specific threo stereochemistry of the starting amino alcohol are crucial for creating a well-defined chiral pocket around the metal center, which is the basis for enantioselective catalysis.

Conclusion and Future Outlook

This compound is a valuable, albeit less-explored, chiral building block in the field of asymmetric synthesis. Its threo stereochemistry offers a distinct alternative to the more prevalent erythro diastereomers, providing a different set of tools for synthetic chemists to control stereochemical outcomes. While detailed physicochemical data and specific, high-yielding applications are not as widespread in the literature, its potential as a precursor for novel chiral auxiliaries and ligands remains significant. Further investigation into the synthesis, resolution, and application of this specific stereoisomer could unlock new pathways for the efficient, enantioselective synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.

References

A Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-Amino-1,2-diphenylethanol

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the chiral amino alcohol, (1R,2R)-2-amino-1,2-diphenylethanol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This compound and its enantiomer are valuable chiral auxiliaries and building blocks in asymmetric synthesis.[1] The precise stereochemistry at the C1 and C2 positions is critical to its function, dictating the stereochemical outcome of reactions in which it participates. Therefore, unambiguous spectroscopic confirmation of its structure and stereoisomeric purity is an essential component of quality control and reaction development.

While a complete, publicly available dataset for the (1R,2R)-threo isomer is not consistently collated in a single source, this guide will leverage established spectroscopic principles and available data from its (1R,2S)-erythro diastereomer to provide a robust framework for its characterization.[2][3]

Caption: Key properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of the C1 and C2 carbons. The key differentiator between the threo (1R,2R) and erythro (1R,2S) diastereomers is the magnitude of the vicinal coupling constant (³J) between the benzylic protons H-1 and H-2.

The Causality of Coupling Constants: Threo vs. Erythro Isomers

The relationship between the dihedral angle of adjacent protons and their coupling constant is described by the Karplus equation. In solution, molecules like 2-amino-1,2-diphenylethanol exist as a population of rapidly interconverting rotamers. The observed coupling constant is a weighted average of the constants for each conformer.

-

For the (1R,2R)-threo isomer , the most stable conformation places the two large phenyl groups in an anti-periplanar arrangement to minimize steric hindrance. In this conformation, the H-1 and H-2 protons are also anti-periplanar (dihedral angle ≈ 180°), which corresponds to a large coupling constant , typically in the range of 7-10 Hz.

-

For the (1R,2S)-erythro isomer , the most stable conformation still separates the phenyl groups, but this arrangement forces the H-1 and H-2 protons into a gauche relationship (dihedral angle ≈ 60°). This results in a smaller coupling constant , typically around 3-5 Hz.[4]

This significant difference in ³J(H1,H2) provides an unambiguous method for assigning the relative stereochemistry.

Caption: Logic flow for distinguishing threo and erythro isomers by ³J coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (OH, NH₂).

-

Data Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.[5]

-

Parameters: Use standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[5]

-

Reference: Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Phenyl-H (10H) | 7.10 - 7.40 | m | - | Complex multiplet arising from the two phenyl rings. |

| H-1 (CH-OH) | ~4.8 - 5.0 | d | ~7-10 | The key diagnostic signal. Its coupling constant confirms the threo configuration. |

| H-2 (CH-NH₂) | ~4.2 - 4.4 | d | ~7-10 | Coupled to H-1. |

| OH, NH₂ (3H) | Variable (2.0 - 4.0) | br s | - | Labile protons; chemical shift is concentration and solvent dependent. May exchange with D₂O. |

Data is predicted based on values for the (1R,2S) diastereomer and established principles of stereochemical effects on coupling constants.[2][4]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: Ensure the spectral width covers the expected range of 0-150 ppm.

Predicted ¹³C NMR Data for this compound

The chemical shifts in ¹³C NMR are less sensitive to the diastereomeric relationship than proton coupling constants. Therefore, the data for the (1R,2S) isomer serves as a very close approximation.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C-H | ~125 - 129 |

| Phenyl C (quaternary) | ~140 - 143 |

| C-1 (CH-OH) | ~77 |

| C-2 (CH-NH₂) | ~60 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to confirm the presence of the key functional groups within the molecule. The IR spectra of enantiomers are identical, and those of diastereomers are typically very similar in the functional group region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200 - 3600 | O-H stretch, N-H stretch | Strong, Broad | Alcohol (OH), Amine (NH₂) |

| 3000 - 3100 | C-H stretch (sp²) | Medium | Aromatic C-H[6] |

| 2850 - 3000 | C-H stretch (sp³) | Medium | Aliphatic C-H[1] |

| 1600, 1495, 1450 | C=C stretch | Medium-Weak | Aromatic Ring[7] |

| 1000 - 1250 | C-O stretch, C-N stretch | Strong | Alcohol, Amine |

Data is based on typical values for amino alcohols and available spectra for the (1R,2S) diastereomer.[6][8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecule's mass and its fragmentation pattern, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Predicted Fragmentation Pathway

The molecular weight of C₁₄H₁₅NO is 213.27 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 214.28. Key fragmentation pathways for amino alcohols include alpha-cleavage and loss of small neutral molecules.

-

Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the C1-C2 bond. This can lead to two primary fragment ions:

-

[C₇H₇O]⁺ (m/z 107): Resulting from cleavage with the charge retained on the hydroxyl-bearing fragment (benzaldehyde cation).

-

[C₇H₈N]⁺ (m/z 106): Resulting from cleavage with the charge retained on the amine-bearing fragment.

-

-

Loss of Water: A peak corresponding to [M+H - H₂O]⁺ at m/z 196 may be observed.

-

Loss of Ammonia: A peak corresponding to [M+H - NH₃]⁺ at m/z 197 may be observed.

Caption: Predicted ESI-MS fragmentation of this compound.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound relies on a multi-faceted approach. While IR and MS confirm the molecular formula and functional groups, ¹H NMR spectroscopy stands as the definitive technique for establishing its threo stereochemistry. The observation of a large vicinal coupling constant (³J > 7 Hz) between the protons at C1 and C2 is the key diagnostic feature that distinguishes it from its erythro diastereomer. This guide provides the foundational principles and expected data to enable researchers to confidently verify the identity and stereochemical integrity of this important chiral building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR spectrum [chemicalbook.com]

- 3. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. youtube.com [youtube.com]

- 8. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemical Architect: A Technical Guide to the Mechanism of Action of (1R,2R)-2-Amino-1,2-diphenylethanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-Amino-1,2-diphenylethanol, a C2-symmetric chiral amino alcohol, has established itself as a cornerstone in modern asymmetric synthesis. Its rigid diphenyl framework and vicinal amino and hydroxyl functionalities provide a well-defined stereochemical environment, making it a highly effective chiral auxiliary and a precursor to a range of powerful catalysts. This in-depth technical guide elucidates the core mechanisms through which this versatile molecule exerts stereochemical control in a variety of chemical transformations. We will dissect its role in the renowned Corey-Bakshi-Shibata (CBS) reduction, explore its application as a chiral auxiliary in diastereoselective alkylations and aldol reactions, detail its influence in Staudinger-type reactions and indium-mediated allylations, and discuss its utility in the realms of chiral chromatography and medicinal chemistry. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the fundamental principles governing the utility of this compound, thereby facilitating its rational application in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Structural Basis of Chiral Induction

The efficacy of this compound as a chiral directing group stems from its unique structural features. The molecule possesses two stereocenters with a defined (1R,2R) configuration. The two phenyl groups, due to their steric bulk, adopt a pseudo-equatorial arrangement in the most stable conformation, creating a rigid and predictable chiral scaffold. The adjacent amino and hydroxyl groups are positioned in a syn relationship, allowing for the formation of chelating transition states with metal centers and providing sites for covalent attachment to substrates. This well-defined three-dimensional architecture is the key to its ability to effectively bias the approach of reagents to a prochiral center, leading to high levels of stereoselectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 23190-16-1 |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Melting Point | 142-144 °C |

| Appearance | White to off-white crystalline powder |

The Quintessential Application: Precursor to the Corey-Bakshi-Shibata (CBS) Catalyst

The most celebrated application of this compound is as the chiral precursor to the oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2] This reaction is a powerful and widely used method for the enantioselective synthesis of chiral secondary alcohols.

Mechanism of the CBS Reduction

The mechanism of the CBS reduction is a well-established, multi-step process that elegantly illustrates the principles of catalyst-controlled asymmetric synthesis.[3][4]

-

Catalyst Formation and Activation: this compound is first reacted with a borane source (e.g., borane-dimethyl sulfide complex) to form the chiral oxazaborolidine catalyst. In the catalytic cycle, the Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, activating it as a hydride donor.[1][2] This coordination also enhances the Lewis acidity of the endocyclic boron atom.

-

Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The coordination occurs preferentially from the sterically less hindered face of the ketone, which is typically the face bearing the smaller substituent (Rs). The larger substituent (RL) is oriented away from the sterically demanding chiral framework of the catalyst.

-

Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity to the carbonyl carbon, delivers a hydride to the si-face of the ketone (when using the (1R,2R)-derived catalyst). This intramolecular hydride transfer proceeds through a highly organized, six-membered ring transition state.[4] The rigid conformation of this transition state, dictated by the chiral catalyst, is the key to the high enantioselectivity of the reduction.

-

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and liberate the chiral secondary alcohol.

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (0.1 eq) in anhydrous THF. To this solution, add BH₃·SMe₂ (0.1 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution to 0 °C. In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF. Add the acetophenone solution dropwise to the catalyst solution over 30 minutes.

-

Hydride Addition: To the reaction mixture, add a solution of BH₃·SMe₂ (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, slowly add methanol to quench the excess borane. Then, add 1 M HCl and stir for 30 minutes.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-phenylethanol.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by NMR analysis using a chiral solvating agent.

As a Chiral Auxiliary: Directing Diastereoselective Reactions

Beyond its role as a catalyst precursor, this compound can be covalently attached to a substrate to act as a chiral auxiliary. This strategy is particularly effective in controlling the stereochemistry of reactions at a prochiral center, such as in alkylation and aldol reactions.

Formation of Chiral Oxazolidinone Auxiliaries

For many applications as a chiral auxiliary, this compound is first converted into a chiral oxazolidinone by reaction with phosgene or a phosgene equivalent. This creates a rigid heterocyclic system that provides a well-defined steric environment for subsequent reactions. The substrate of interest is then acylated to the nitrogen atom of the oxazolidinone.

Mechanism of Diastereoselective Enolate Alkylation

The mechanism of diastereoselective alkylation of an N-acyl oxazolidinone derived from this compound relies on the formation of a conformationally rigid enolate that presents one face preferentially to an incoming electrophile.

-

Enolate Formation: Treatment of the N-acyl oxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively removes the α-proton to form a Z-enolate. The lithium cation chelates to the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring, locking the enolate in a specific conformation.

-

Stereodirecting Influence: The bulky phenyl group at the C4 position of the oxazolidinone effectively shields the top face of the enolate.

-

Electrophilic Attack: Consequently, the incoming electrophile (e.g., an alkyl halide) approaches from the less sterically hindered bottom face, leading to the formation of a new stereocenter with a predictable configuration.

-

Auxiliary Cleavage: After the alkylation, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction) to yield the enantiomerically enriched product and recover the chiral amino alcohol.

Expanding the Toolbox: Other Mechanistic Roles

The utility of this compound extends to a variety of other asymmetric transformations, where it acts as a chiral ligand or auxiliary to induce stereoselectivity.

Staudinger-Type Reactions

In the asymmetric synthesis of β-lactams via a Staudinger-type reaction, a glycine derivative bearing a chiral auxiliary derived from (1S,2R)-2-amino-1,2-diphenylethanol can be employed. The reaction between an imine and a ketene generated in situ proceeds with high diastereoselectivity. The chiral auxiliary is believed to control the facial selectivity of the [2+2] cycloaddition by sterically shielding one face of the ketene intermediate. The bulky phenyl groups of the auxiliary likely dictate the approach of the imine, leading to the preferential formation of one diastereomer of the β-lactam product.

Asymmetric Indium-Mediated Allylation

(1S,2R)-2-Amino-1,2-diphenylethanol serves as an effective chiral auxiliary in the indium-mediated allylation of aldehydes to produce chiral homopropargylic alcohols. The proposed mechanism involves the formation of a chiral indium complex in situ. The amino alcohol coordinates to the indium metal, creating a chiral Lewis acidic environment. The aldehyde then coordinates to this chiral indium complex, and the subsequent nucleophilic attack by the allylindium reagent occurs from the less hindered face, as directed by the chiral ligand.

Chiral Stationary Phases in HPLC

Derivatives of this compound can be immobilized on a solid support, such as silica gel, to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The enantioseparation mechanism relies on the differential interactions between the enantiomers of a racemic analyte and the chiral selector. These interactions can include hydrogen bonding (with the amino and hydroxyl groups), π-π stacking (with the phenyl groups), and steric repulsion. The combination of these interactions leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the two enantiomers and thus their separation.

Scaffold for Histone Deacetylase (HDAC) Inhibitors

Emerging research has shown that derivatives of (1S,2R)-2-amino-1,2-diphenylethanol can act as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC3.[5] HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a promising strategy in cancer therapy. The chiral scaffold of the amino alcohol provides a rigid framework for the optimal positioning of the functional groups that interact with the active site of the enzyme. The mechanism of inhibition involves the coordination of a zinc-binding group (incorporated into the derivative) to the zinc ion in the HDAC active site, while the chiral scaffold makes specific interactions with the surrounding amino acid residues, leading to potent and selective inhibition. Further research is ongoing to fully elucidate the structure-activity relationships and the precise binding modes of these compounds.[5]

Conclusion

This compound is a remarkably versatile and powerful tool in the arsenal of the synthetic chemist. Its well-defined stereochemistry and rigid conformational framework provide the basis for its exceptional ability to control the stereochemical outcome of a wide range of chemical reactions. From its pivotal role in the development of the CBS reduction to its application as a chiral auxiliary, ligand, and chromatographic selector, the mechanisms through which it operates are a testament to the profound impact of molecular architecture on chemical reactivity. A thorough understanding of these mechanisms is paramount for the rational design of synthetic strategies aimed at the efficient and selective production of enantiomerically pure compounds, a critical endeavor in the fields of pharmaceutical development and materials science.

References

- 1. Immobilization of (1S,2R)-(+)-2-amino-1,2-diphenylethanol derivates on aminated silica gel with different linkages as chiral stationary phases and their enantioseparation evaluation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Cornerstone of Chirality: A Technical Guide to (1R,2R)-2-Amino-1,2-diphenylethanol

Abstract

(1R,2R)-2-Amino-1,2-diphenylethanol, a member of the chiral 1,2-amino alcohol family, holds a significant position in the landscape of asymmetric synthesis. Its rigid diphenyl backbone and strategically positioned amino and hydroxyl functional groups provide a unique stereochemical environment, making it an invaluable tool for researchers, scientists, and drug development professionals. This in-depth technical guide navigates the historical milestones of its discovery, the evolution of its synthesis and resolution, and its multifaceted applications as a chiral auxiliary and building block in the creation of enantiomerically pure molecules. We will delve into the mechanistic underpinnings of its utility and provide detailed protocols for its classical resolution and application, offering a comprehensive resource for harnessing the full potential of this versatile chiral molecule.

A Historical Perspective: Unraveling the Stereoisomers of 2-Amino-1,2-diphenylethanol

The journey to understanding and utilizing this compound is a story of meticulous stereochemical investigation that predates the modern era of asymmetric catalysis. The initial forays into this compound family were focused on the synthesis and separation of its various stereoisomers.

Early pioneering work in the 1920s and 1930s by scientists such as A. Weissberger and later A. McKenzie and A. Pirie laid the groundwork for the synthesis of 2-amino-1,2-diphenylethanol. These early methods typically involved the reduction of α-oximino-deoxybenzoin or the catalytic hydrogenation of benzoin oxime, which yielded a mixture of the racemic erythro and threo diastereomers.

A significant advancement in the stereochemical understanding of these compounds came from the work of Robert E. Lutz and C. S. Jordan in the mid-20th century. Their research systematically investigated the synthesis and configuration of the different isomers, contributing substantially to the ability to isolate and characterize them.

The initial challenge was not just the synthesis of the racemic mixture but the separation of the diastereomers and the subsequent resolution of the enantiomers. The classical method for obtaining the enantiomerically pure forms, including the (1R,2R)-isomer, relied on diastereomeric salt formation . This technique, a cornerstone of chiral chemistry, involves reacting the racemic amino alcohol with a chiral acid. The resulting diastereomeric salts, having different physical properties, could then be separated by fractional crystallization. L-(+)-tartaric acid was, and remains, a commonly used resolving agent for this purpose.

It is noteworthy that the absolute configuration of the threo isomers was a subject of revision, with a notable correction to the literature published in the early 1960s, highlighting the complexities of stereochemical assignment in these early studies.

Synthesis and Resolution: From Racemates to Enantiopure Compounds

The practical utility of this compound is contingent on its availability in high enantiomeric purity. Over the years, synthetic strategies have evolved from classical resolutions of racemic mixtures to more sophisticated stereoselective syntheses.

Classical Approach: Reduction of Benzoin and Resolution

The most traditional and still widely practiced route to enantiomerically pure 2-amino-1,2-diphenylethanol begins with the synthesis of racemic erythro-2-amino-1,2-diphenylethanol.

Workflow for Racemic Synthesis and Resolution:

Solubility of (1R,2R)-2-Amino-1,2-diphenylethanol in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (1R,2R)-2-Amino-1,2-diphenylethanol is a pivotal chiral auxiliary and building block in modern asymmetric synthesis and pharmaceutical development. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation possibilities. Despite its widespread use, a consolidated source of quantitative solubility data is conspicuously absent in publicly available literature. This technical guide addresses this critical knowledge gap by providing a dual-focused approach. First, it establishes a robust theoretical framework for understanding and predicting the solubility of this compound based on a detailed analysis of its molecular structure and solvent-solute interactions. Second, it presents an authoritative, step-by-step experimental protocol based on the industry-standard isothermal shake-flask method, empowering researchers to determine precise thermodynamic solubility in any solvent of interest. This guide serves as both a predictive tool and a practical laboratory manual for chemists and pharmaceutical scientists.

Introduction to this compound

This compound is a chiral amino alcohol that has become an invaluable tool in stereoselective synthesis. Its rigid diphenyl structure, combined with the strategic placement of amine and hydroxyl functional groups, allows it to serve as a highly effective chiral auxiliary, directing the stereochemical outcome of reactions to yield enantiomerically pure products. This level of control is paramount in the pharmaceutical industry, where the chirality of an Active Pharmaceutical Ingredient (API) can dictate its therapeutic efficacy and safety profile.

The compound's utility extends to the synthesis of chiral ligands for asymmetric catalysis and as a precursor for complex molecular architectures. Given that the majority of organic synthesis occurs in the solution phase, a thorough understanding of the solubility of this compound is not merely academic; it is a fundamental prerequisite for rational process design, optimization, and scale-up.

Table 1: Core Compound Information for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~165 °C (for the racemate)[2] |

| CAS Number | 13286-63-0 (for the (1R,2R)-enantiomer)[3] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle that "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis

The solubility characteristics of this compound are best understood by dissecting its molecular structure, which possesses both polar and non-polar characteristics:

-

Polar Moieties: The molecule contains a primary amine (-NH₂) and a hydroxyl (-OH) group. Both are capable of acting as hydrogen bond donors and acceptors. These groups are the primary drivers of solubility in polar solvents.

-

Non-Polar Moieties: Two phenyl rings (-C₆H₅) constitute a significant portion of the molecule's surface area. These groups are bulky and hydrophobic, engaging primarily in weaker van der Waals forces (specifically, π-π stacking and London dispersion forces). They are the key to solubility in non-polar or moderately polar solvents.

This amphiphilic nature—possessing both hydrophilic and lipophilic regions—means that its solubility profile is highly dependent on the specific solvent used.

Solvent-Solute Interactions and Predictions

The interplay of the functional groups dictates how the molecule will interact with different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have -OH groups and can actively participate in hydrogen bonding with both the amine and hydroxyl groups of the solute. This strong, favorable interaction is expected to overcome the energy required to break the crystal lattice, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipole moments but lack hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors for the solute's -OH and -NH₂ groups. While the interaction is favorable, it may be less potent than with protic solvents, suggesting moderate to good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. Dissolution would rely on overcoming the strong solute-solute hydrogen bonds in the crystal using only weak van der Waals forces. This is energetically unfavorable, predicting poor solubility in highly non-polar solvents like hexane. However, solvents like toluene may offer slightly better solubility due to potential π-π interactions with the phenyl rings.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents are weakly polar. Chloroform (CHCl₃) is particularly interesting as the slightly acidic proton can act as a weak hydrogen bond donor to the solute's amine and hydroxyl groups, while the bulk of the solvent interacts with the phenyl rings, often resulting in good solubility for compounds of this type.

Caption: Predicted solubility based on intermolecular forces.

Known Solubility Profile (Qualitative)

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Type | Reported Solubility | Source |

| Ethanol | Polar Protic | Soluble | [4][5] |

| Methanol | Polar Protic | Soluble | [4][5] |

| Chloroform | Chlorinated | Soluble | [4][5] |

These qualitative statements align with the theoretical predictions. To move beyond these generalities, direct experimental measurement is necessary.

An Authoritative Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[6][7] This method is accepted by regulatory bodies and is detailed in guidelines such as OECD Test Guideline 105.[8][9]

Principle and Rationale for Method Selection

The method is based on achieving a state of equilibrium between the undissolved solid solute and the saturated solution at a constant temperature. An excess of the solid is agitated in the chosen solvent for a sufficient duration to ensure equilibrium is reached. The subsequent analysis of the clear, saturated supernatant provides the solubility value.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solution becomes truly saturated, representing the maximum amount of solute the solvent can hold at that temperature.[6]

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C) using a water bath or incubator is critical for reproducibility.

-

Equilibration Time: Equilibrium is not instantaneous. Agitating the mixture for an extended period (e.g., 24-48 hours) is necessary. Verifying that the concentration does not change between two later time points (e.g., 24h and 48h) confirms that equilibrium has been reached.[10]

-

Phase Separation: Centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE) is crucial to remove all undissolved solid particles before analysis.

-

Analytical Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred analytical technique. Its specificity allows for accurate quantification of the solute, distinguishing it from any potential impurities or degradation products.[6][11]

Detailed Step-by-Step Experimental Protocol

This protocol describes the determination of solubility in a single organic solvent at 25 °C.

Materials and Reagents:

-

This compound (purity >98%)

-

Solvent of interest (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker or vial roller system in a temperature-controlled incubator (25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

-

Preparation of Calibration Standards: a. Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

-

Sample Preparation (Shake-Flask): a. Add an excess amount of solid this compound to three separate glass vials (triplicate determination). An excess is typically 5-10 mg of solid in 1-2 mL of solvent. The solid should be clearly visible. b. Accurately add a known volume of the solvent (e.g., 2.0 mL) to each vial. c. Securely cap the vials and place them on an orbital shaker or roller in an incubator set to 25 °C. d. Agitate the vials for 24 hours.

-

Equilibrium Check & Sample Processing: a. After 24 hours, stop agitation and allow the vials to stand for 1 hour to let the solid settle. b. Carefully withdraw a small aliquot (e.g., 200 µL) from the supernatant, filter it through a 0.22 µm syringe filter into an HPLC vial, and dilute as necessary for analysis. This is the 24h time point . c. Return the vials to the shaker and continue agitation for another 24 hours (total 48 hours). d. Repeat step 3b to obtain the 48h time point sample. Self-Validation: If the concentrations measured at 24h and 48h are within an acceptable margin (e.g., <10%), equilibrium is considered achieved. If not, continue agitation and sample at a later time point (e.g., 72h).

-

HPLC Analysis: a. Generate a calibration curve by injecting the prepared standards. Ensure the correlation coefficient (r²) is >0.99. b. Inject the filtered and diluted samples from the equilibrium experiment.

-

Calculation: a. Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples. b. Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent. c. Report the result as the mean ± standard deviation of the triplicate measurements (e.g., in mg/mL or g/L).

Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Practical Implications for Researchers

A quantitative understanding of solubility is essential for the effective use of this compound:

-

Reaction Design: Knowing the solubility limit prevents setting up reactions at concentrations that are too high, which can lead to poor mixing, heterogeneous reaction conditions, and inconsistent results.

-

Purification by Recrystallization: This is the most common method for purifying solid compounds. Effective recrystallization requires selecting a solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A full solubility profile across different solvents and temperatures is invaluable for developing an efficient purification protocol.

-

Drug Development: For professionals in drug development, solubility is a master variable. Poor solubility in aqueous or organic media can severely hamper formulation efforts and lead to low bioavailability, ultimately causing the failure of a promising drug candidate.[11]

Conclusion

This compound possesses a dual chemical nature, with polar hydrogen-bonding groups and non-polar phenyl rings, which dictates a nuanced solubility profile across different organic solvents. While qualitative data suggests solubility in common polar and chlorinated solvents, the lack of public quantitative data necessitates experimental determination for any serious process development. The isothermal shake-flask method, coupled with HPLC analysis, represents a robust and reliable approach for generating this critical data. By providing both the theoretical foundation to predict solubility behavior and a practical, self-validating protocol to measure it, this guide equips researchers, scientists, and drug development professionals with the essential tools to confidently and effectively utilize this important chiral building block.

References

- 1. (1R,2S)-(−)-2-アミノ-1,2-ジフェニルエタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-Amino-1,2-diphenylethanol CAS#: 23190-16-1 [m.chemicalbook.com]

- 5. (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 [chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. who.int [who.int]

- 11. evotec.com [evotec.com]

An In-Depth Technical Guide to the Stability and Storage of (1R,2R)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, is a critical building block in asymmetric synthesis, particularly in the development of pharmaceutical intermediates. Its stereochemical integrity is paramount to its function as a chiral auxiliary and in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive overview of the stability profile of this compound, outlining the key factors that influence its degradation and providing evidence-based recommendations for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO[1] |

| Molecular Weight | 213.28 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 142-144 °C[3] |

| Solubility | Soluble in ethanol, methanol, and chloroform.[4] |

| Optical Rotation | Specific to the enantiomer. |

Stability Profile and Potential Degradation Pathways

This compound is a relatively stable compound under recommended storage conditions. However, like all chemical entities, it is susceptible to degradation under certain environmental stresses. Understanding these potential degradation pathways is crucial for developing stability-indicating analytical methods and ensuring the long-term integrity of the material.

Forced degradation studies, which intentionally stress the compound under more severe conditions than accelerated stability testing, are instrumental in elucidating these pathways.[5][6][7] The primary degradation routes for vicinal amino alcohols like this compound can be categorized as oxidative, thermal, photolytic, and hydrolytic.

Oxidative Degradation

The presence of both an amino and a hydroxyl group makes the molecule susceptible to oxidation.

-

Oxidation of the Alcohol: The secondary alcohol group can be oxidized to a ketone, forming an aminoketone. This is a common reaction for amino alcohols.[8]

-

Oxidative Deamination: The amino group can undergo oxidative deamination, leading to the formation of a ketone and the release of ammonia. This process is a known metabolic pathway for amino acids and can occur chemically under certain oxidative conditions.[9][10]

Strong oxidizing agents should be avoided during handling and storage to prevent these degradation pathways.

References

- 1. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]

- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. echemi.com [echemi.com]

- 10. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of (1r,2r)-2-Amino-1,2-diphenylethanol

Introduction: The Significance of (1r,2r)-2-Amino-1,2-diphenylethanol in Modern Chemistry

This compound, a chiral vicinal amino alcohol, stands as a cornerstone in the edifice of modern asymmetric synthesis. Its rigid diphenyl backbone and strategically positioned amino and hydroxyl functionalities impart a unique stereochemical environment, making it an invaluable chiral auxiliary, ligand, and synthetic precursor. Professionals in pharmaceutical research and drug development frequently utilize this compound and its derivatives to induce chirality in new molecular entities, a critical factor in determining pharmacological efficacy and safety. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, offering a critical analysis of the starting materials, reaction mechanisms, and experimental protocols. Our focus is to equip researchers and scientists with the knowledge to make informed decisions in the laboratory, grounded in the principles of stereoselective synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several key starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the required stereochemical purity of the final product. This guide will delve into three principal synthetic strategies, originating from benzoin, trans-stilbene, and the chiral pool starting material, L-phenylalanine.

Route 1: Stereoselective Reduction of Benzoin-Derived Intermediates

Benzoin, a readily available and inexpensive α-hydroxy ketone, serves as a common and logical starting point for the synthesis of 2-amino-1,2-diphenylethanol. The core strategy involves the conversion of the ketone functionality into an amino group with concomitant control of the stereochemistry at both chiral centers.

Causality Behind Experimental Choices

The key to this route lies in the stereoselective reduction of an intermediate where the nitrogen atom has been introduced. A highly effective method involves the oximation of benzoin to form benzoin oxime, followed by a diastereoselective reduction of the C=N bond. The choice of reducing agent and reaction conditions is paramount in achieving the desired erythro (or syn) configuration of the final amino alcohol, which corresponds to the (1r,2r) and (1s,2s) enantiomers.

Visualizing the Benzoin to this compound Pathway

Caption: Synthetic pathway from Benzoin.

Experimental Protocol: Synthesis and Reduction of Benzoin Oxime

Part A: Oximation of Benzoin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1 equivalent) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation: Collect the precipitated benzoin oxime by filtration, wash with water, and dry. The product is typically a mixture of (E) and (Z) isomers.

Part B: Diastereoselective Reduction of Benzoin Oxime

A common method to achieve the desired erythro diastereomer is through catalytic hydrogenation.

-

Catalyst Preparation: In a hydrogenation vessel, suspend Palladium on charcoal (10 wt. %, 5 mol%) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Setup: Add the benzoin oxime (1 equivalent) to the catalyst suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC. Catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal has been shown to produce erythro amino alcohols with a diastereomeric excess of approximately 80%.[1]

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the racemic erythro-2-amino-1,2-diphenylethanol. For the isolation of the desired (1r,2r) enantiomer, a chiral resolution step is required.

Quantitative Data for the Benzoin Route

| Step | Product | Typical Yield | Diastereomeric Excess (erythro) | Enantiomeric Excess | Reference |

| Oximation | Benzoin Oxime | >90% | N/A | N/A | General Knowledge |

| Reduction | erythro-2-Amino-1,2-diphenylethanol | ~85% | ~80% | Racemic | [1] |

Route 2: Asymmetric Aminohydroxylation of trans-Stilbene

The Sharpless Asymmetric Aminohydroxylation (AA) offers a powerful and direct method for the synthesis of enantiomerically enriched vicinal amino alcohols from alkenes.[2] Applying this methodology to trans-stilbene provides a highly efficient route to protected this compound.

Causality Behind Experimental Choices

This reaction utilizes a chiral osmium catalyst to deliver both the nitrogen and oxygen atoms across the double bond in a syn-selective manner. The enantioselectivity is controlled by a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand dictates which face of the alkene is attacked, thus determining the absolute configuration of the product. For the synthesis of the (1r,2r) enantiomer, a (DHQ)₂-based ligand is typically employed.

Visualizing the Sharpless Asymmetric Aminohydroxylation Pathway

Caption: Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of trans-Stilbene

-

Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).

-

Reagent Addition: Add the nitrogen source, such as N-chlorocarbamate (e.g., Cbz-NHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

-

Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture and stir until the catalyst dissolves.

-

Substrate Addition: Add trans-stilbene (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within 6-24 hours.

-

Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for an additional 30 minutes.

-

Work-up: Add ethyl acetate to the mixture. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the N-protected amino alcohol.

-

Deprotection: The protecting group can be removed under standard conditions (e.g., hydrogenolysis for a Cbz group) to yield this compound.

Mechanism of Stereoselection

The enantioselectivity of the Sharpless Asymmetric Aminohydroxylation arises from the formation of a chiral osmium(VIII)-imido species, which then undergoes a [3+2] cycloaddition with the alkene. The chiral ligand creates a binding pocket that favors the approach of the alkene from one face over the other, leading to the preferential formation of one enantiomer.

Quantitative Data for the Sharpless AA Route

| Substrate | Ligand | N-Source | Yield (%) | Enantiomeric Excess (%) | Reference |

| trans-Stilbene | (DHQ)₂PHAL | Cbz-NHCl | 85-95 | >98 | [2] |

Route 3: Chemoenzymatic Synthesis from L-Phenylalanine

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. A multi-step enzymatic cascade starting from the readily available and inexpensive amino acid L-phenylalanine can produce enantiopure vicinal amino alcohols.

Causality Behind Experimental Choices

This chemoenzymatic route leverages the high stereoselectivity of enzymes to construct the chiral centers of the target molecule. The synthesis involves a series of enzymatic transformations, including deamination, decarboxylation, epoxidation, and epoxide hydrolysis, followed by chemical steps to introduce the second phenyl group and adjust the oxidation state. This approach provides access to highly enantiomerically pure products.

Visualizing the L-Phenylalanine to this compound Pathway

Caption: Chemoenzymatic synthesis from L-Phenylalanine.

Experimental Protocol: Multi-Enzymatic Synthesis

A detailed protocol for the multi-step conversion of L-phenylalanine to a chiral diol intermediate has been reported, which can then be further elaborated to the target amino alcohol.[3]

Step 1: Conversion of L-Phenylalanine to (R)-1-Phenylethane-1,2-diol [3]

-

Deamination: L-phenylalanine is converted to cinnamic acid using a phenylalanine ammonia lyase (PAL).

-

Decarboxylation: The cinnamic acid is then decarboxylated to styrene using a phenolic acid decarboxylase.

-

Epoxidation: The styrene is enantioselectively epoxidized to (R)-styrene oxide using a styrene monooxygenase.

-

Hydrolysis: The (R)-styrene oxide is hydrolyzed to (R)-1-phenylethane-1,2-diol using an epoxide hydrolase.

This multi-enzyme, one-pot process can achieve high yields and excellent enantioselectivity for the diol intermediate.[3] Further chemical and/or enzymatic steps are then required to introduce the second phenyl group and the amino functionality to arrive at this compound.

Quantitative Data for the Chemoenzymatic Route

| Starting Material | Intermediate | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

| L-Phenylalanine | (R)-1-Phenylethane-1,2-diol | 75 | >99 | [3] |

Alternative Strategies: The Noyori Asymmetric Hydrogenation